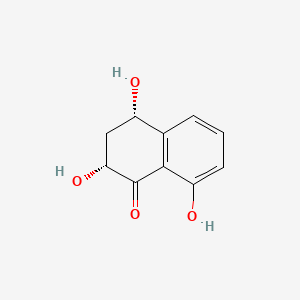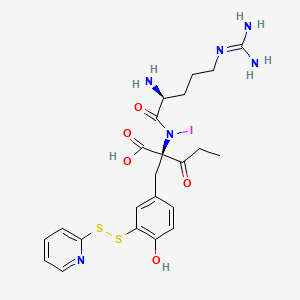
Prolonium
Overview
Description
Prolonium iodide, also known as 2-hydroxy-N,N,N,N’,N’,N’-hexamethyl-1,3-propanediaminium diiodide, is a chemical compound with the molecular formula C9H24I2N2O. It is a white or off-white powder that gradually turns yellow when exposed to air. This compound is highly soluble in water but nearly insoluble in ethanol or chloroform. This compound iodide is primarily used in medical applications, particularly in the treatment of various eye conditions and as an adjunct therapy for optic neuritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prolonium iodide can be synthesized through the reaction of hexamethylenetetramine with iodine in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of hexamethylenetetramine in water.
- Addition of iodine to the solution under controlled temperature conditions.
- Stirring the mixture until the reaction is complete, resulting in the formation of this compound iodide.
Industrial Production Methods
Industrial production of this compound iodide involves similar synthetic routes but on a larger scale. The process includes:
- Use of large reactors to mix hexamethylenetetramine and iodine.
- Continuous monitoring of reaction conditions such as temperature and pH.
- Purification of the final product through crystallization or other suitable methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Prolonium iodide undergoes various chemical reactions, including:
Oxidation: this compound iodide can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound iodide can participate in substitution reactions where iodine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium chloride or sodium bromide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound iodide.
Reduction: Reduced forms of the compound with altered iodine content.
Substitution: Substituted derivatives where iodine atoms are replaced by other halogens or functional groups.
Scientific Research Applications
Prolonium iodide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and potential therapeutic benefits.
Medicine: Employed in the treatment of eye conditions such as iritis, choroiditis, and optic neuritis.
Industry: Utilized in the production of specialized chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of prolonium iodide involves several biochemical pathways:
Neuroreceptor Modulation: this compound iodide modulates the activity of neuroreceptors, particularly acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Anti-inflammatory Properties: The compound downregulates pro-inflammatory cytokines and upregulates anti-inflammatory cytokines, reducing chronic inflammation associated with neurodegenerative and autoimmune diseases.
Antioxidant Activity: This compound iodide scavenges free radicals and reduces oxidative stress, protecting neurons from oxidative damage and preserving neural integrity.
Comparison with Similar Compounds
Prolonium iodide can be compared with other similar compounds such as:
Polonium: A highly radioactive element with similar chemical properties but different applications and safety concerns.
Tellurium and Bismuth Compounds: Chemically similar to this compound iodide but with distinct uses and properties.
Unique Features
High Solubility in Water: Unlike many similar compounds, this compound iodide is highly soluble in water, making it suitable for various aqueous applications.
Medical Applications: Its specific use in treating eye conditions and potential neuroprotective effects set it apart from other related compounds.
List of Similar Compounds
- Polonium
- Tellurium compounds
- Bismuth compounds
This compound iodide’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial processes.
Properties
IUPAC Name |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2O/c1-10(2,3)7-9(12)8-11(4,5)6/h9,12H,7-8H2,1-6H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOAESNTVSJYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N2O+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861761 | |
| Record name | 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45021-15-6 | |
| Record name | Prolonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROLONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I54M7Z12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


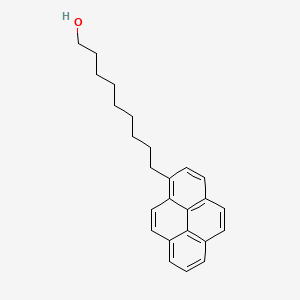
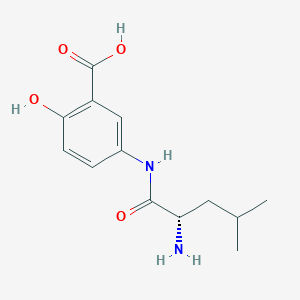
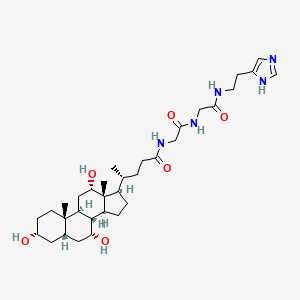
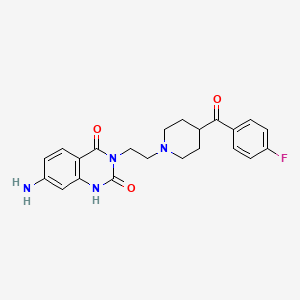
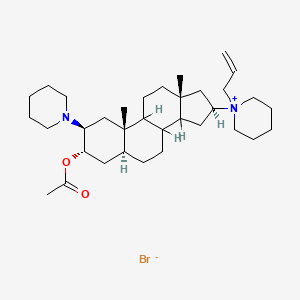

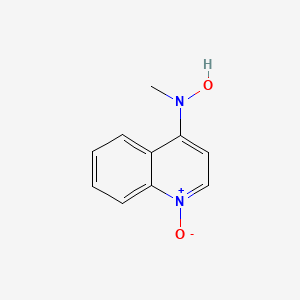
![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)
